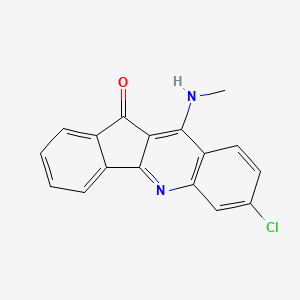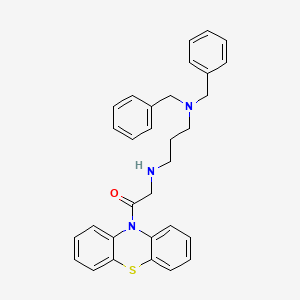
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by its unique structure, which includes a phenothiazine core with a 10-(N-(3-(dibenzylamino)propyl)glycyl) substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives typically involves the functionalization of the phenothiazine core at specific positions. For the compound , the synthesis may involve the following steps:
N-Substitution: Introduction of the dibenzylamino group at the nitrogen atom of the phenothiazine core.
Glycyl Substitution: Attachment of the glycyl group to the N-(3-(dibenzylamino)propyl) moiety.
These reactions are usually carried out under controlled conditions, using appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to produce high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenothiazine derivatives, including 10-(N-(3-(dibenzylamino)propyl)glycyl)-, undergo various chemical reactions, such as:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the nitrogen or sulfur atoms.
Substitution: Electrophilic or nucleophilic substitution at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine core.
Scientific Research Applications
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of phenothiazine derivatives involves interactions with specific molecular targets and pathways. These compounds can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, they may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Phenothiazine, 10-(N-(3-(dibenzylamino)propyl)glycyl)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic with a different substitution pattern.
The uniqueness of 10-(N-(3-(dibenzylamino)propyl)glycyl)- lies in its specific substitution, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives.
Properties
CAS No. |
96371-87-8 |
|---|---|
Molecular Formula |
C31H31N3OS |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
2-[3-(dibenzylamino)propylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C31H31N3OS/c35-31(34-27-16-7-9-18-29(27)36-30-19-10-8-17-28(30)34)22-32-20-11-21-33(23-25-12-3-1-4-13-25)24-26-14-5-2-6-15-26/h1-10,12-19,32H,11,20-24H2 |
InChI Key |
GPPAGXYUMAJQJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,11,13-trimethyl-5-(2-pyrrolidin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12708076.png)
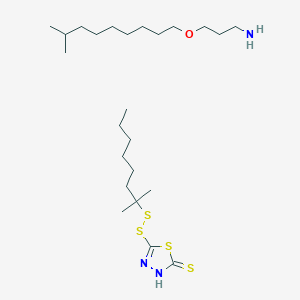

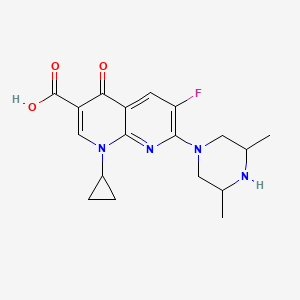
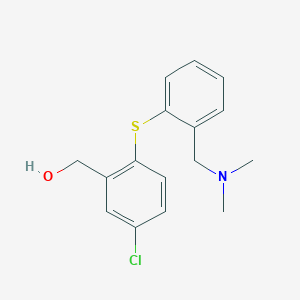
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
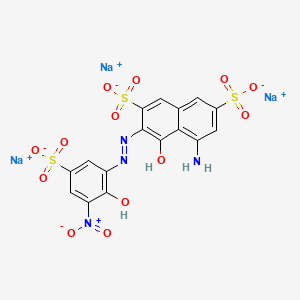
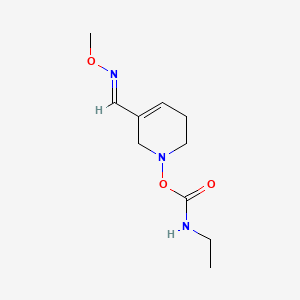
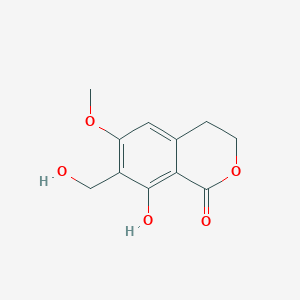
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)

